N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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Overview
Description
N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its structure includes a benzamide core, a methoxypropyl group, and a sulfonylamino group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.
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Introduction of the Methoxypropyl Group: : The methoxypropyl group can be introduced via an alkylation reaction. This involves reacting the benzamide with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate to form the N-(3-methoxypropyl)benzamide intermediate.
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Sulfonylation: : The final step involves the introduction of the sulfonylamino group. This can be achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : The compound can be reduced at the sulfonyl group to form sulfinyl or sulfhydryl derivatives under appropriate conditions.
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Substitution: : The benzamide core and the methoxypropyl group can participate in various substitution reactions. For example, nucleophilic substitution at the methoxy group can lead to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various ethers, alcohols, or amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for applications requiring durable and resistant materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The methoxypropyl group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Signaling Pathways: By interacting with key proteins, the compound can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- N-(3-methoxypropyl)-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide
- N-(3-methoxypropyl)-2-{[(4-bromophenyl)sulfonyl]amino}benzamide
Uniqueness
N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-14-8-10-15(11-9-14)25(22,23)20-17-7-4-3-6-16(17)18(21)19-12-5-13-24-2/h3-4,6-11,20H,5,12-13H2,1-2H3,(H,19,21) |
InChI Key |
AMVNHHYEXVDHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCCOC |
Origin of Product |
United States |
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